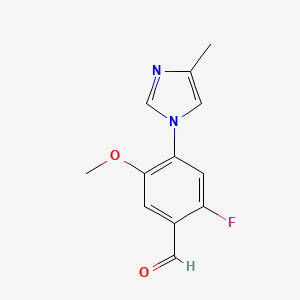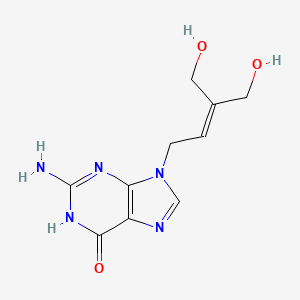
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups such as hydroxyl, methoxy, and carboxaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of resorcinol with ethyl acetoacetate under acidic conditions to form the benzopyran ring system. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carboxaldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxaldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxaldehyde group can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Applications De Recherche Scientifique
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its anticancer properties could be due to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: This compound has a similar benzopyran ring system but with different functional groups, leading to distinct chemical and biological properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: This compound also shares the benzopyran core but differs in its substitution pattern, resulting in unique reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
7338-51-4 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
7-hydroxy-5-methoxy-2-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H10O5/c1-6-3-9(15)11-10(17-6)4-8(14)7(5-13)12(11)16-2/h3-5,14H,1-2H3 |
Clé InChI |
HAYPHUYUTZEJQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C(C(=C2OC)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B8791354.png)

![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8791370.png)







![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)

